3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-5,6-dimethylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-3-4(2)9-10-6(8)5(3)7(11)12/h1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYMZKOJCPTLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid generally proceeds via:
- Introduction of chloro substituent at the 3-position of the pyridazine ring.
- Installation or transformation of the carboxylic acid functionality at the 4-position.
- Methyl substitution at the 5 and 6 positions on the pyridazine ring.
The synthetic approach often involves chlorination reactions, esterification or nitrile intermediate hydrolysis, and controlled oxidation or hydrolysis steps.
Preparation via Pyridazine Carbonitrile Intermediate
A notable precursor in the synthesis is 3-chloro-5,6-dimethylpyridazine-4-carbonitrile. This intermediate can be synthesized by reaction with trichlorophosphate under reflux conditions for approximately 3 hours, achieving yields around 90%. The carbonitrile group at position 4 can subsequently be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, completing the transformation to this compound.
Chlorination and Esterification Routes
While direct literature on this compound is limited, analogous methods for related heterocyclic carboxylic acids provide insight:
- Chlorination of pyridazine derivatives can be achieved using reagents such as hydrogen peroxide in the presence of hydrochloric acid and organic solvents (e.g., dichloroethane), controlling temperature between 20-70°C to selectively introduce chloro substituents.
- Ester intermediates such as ethyl esters of pyrazole carboxylic acids have been prepared by reaction with dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether at elevated temperatures (100-120°C), followed by purification steps including filtration and vacuum distillation.
- Subsequent chlorination of these esters under acidic and oxidative conditions leads to chloro-substituted carboxylic acid esters, which can be hydrolyzed to the free acid.
These methods suggest a potential analogous approach for pyridazine derivatives, involving:
Diazotization and Chlorination of Amino-Pyridazine Precursors
Another preparative strategy, extrapolated from related pyridine carboxylic acid derivatives, involves:
- Diazotization of amino-substituted pyridazine or pyridine carboxylic acids using nitrites at low temperatures (-5 to 50°C).
- Followed by chlorination with chlorine or chlorinating agents at 30-100°C to replace diazonium groups with chlorine atoms.
Though this method is described for tetrachloropyridine-2-carboxylic acid, it may be adapted for pyridazine analogues bearing amino groups at appropriate positions, enabling selective chlorination.
Summary Table of Preparation Methods
Research Findings and Considerations
- The hydrolysis of nitrile to carboxylic acid is a well-established and efficient step, often yielding high purity products suitable for further functionalization.
- Chlorination under oxidative acidic conditions (e.g., HCl and H2O2) provides a mild and effective method to introduce chlorine atoms in heterocyclic systems without extensive degradation.
- Diazotization followed by chlorination is a classical aromatic substitution method, useful for introducing chloro substituents at specific ring positions when amino precursors are available.
- Temperature control and reagent stoichiometry are critical to maximize yield and selectivity, as over-chlorination or side reactions can occur.
- Purification steps such as filtration, solvent removal under vacuum, and drying with anhydrous salts are essential to obtain high-purity final products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 3-azido-5,6-dimethylpyridazine-4-carboxylic acid or 3-thiocyanato-5,6-dimethylpyridazine-4-carboxylic acid.
Oxidation: Formation of this compound derivatives with additional carboxyl or aldehyde groups.
Reduction: Formation of 3-chloro-5,6-dimethylpyridazine-4-methanol or 3-chloro-5,6-dimethylpyridazine-4-aldehyde.
Scientific Research Applications
3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Heterocyclic Carboxylic Acids
Key Observations :
- Ring Systems : Pyridazine (adjacent nitrogens) vs. pyrimidine (meta nitrogens) vs. benzothiophene (sulfur-containing). Pyridazines exhibit distinct dipole moments and hydrogen-bonding capabilities compared to pyrimidines, influencing target interactions in biological systems.
- Substituent Effects : Chlorine in this compound may increase electrophilic reactivity compared to methyl-only analogs (e.g., the lithium salt in Table 1). Fluorine in benzothiophene derivatives enhances metabolic stability and lipophilicity .
Table 2: Physicochemical Properties
Biological Activity
3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (CDMPCA) is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
CDMPCA is characterized by the presence of a pyridazine ring with chlorine and carboxylic acid functional groups. Its molecular formula is C_8H_8ClN_3O_2, and it has a molecular weight of approximately 201.62 g/mol. The unique structure of CDMPCA contributes to its reactivity and biological interactions.
The biological activity of CDMPCA primarily involves its role as an enzyme inhibitor. The chlorine atom and carboxylic acid group enhance its binding affinity to various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes by occupying their active sites, leading to reduced enzymatic activity and subsequent biological effects such as decreased inflammation or inhibited cancer cell proliferation.
Anticancer Activity
Research indicates that CDMPCA exhibits potential anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, CDMPCA has been shown to affect the viability of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range .
Anti-inflammatory Effects
CDMPCA has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines in activated macrophages. This effect could be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation.
Antiviral Activity
Emerging evidence points to the antiviral potential of CDMPCA, particularly against HIV. Preliminary studies have shown that it can inhibit HIV reverse transcriptase (RT) activity, suggesting a mechanism for blocking viral replication. The compound's structural features may contribute to its efficacy in targeting viral enzymes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of CDMPCA's biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile | Contains a cyano group | Moderate anticancer activity |
| 3,6-Dichloropyridazine-4-carboxylic acid | Two chlorine substituents | Enhanced anti-inflammatory effects |
| 4-Chloro-3,6-dimethylpyridazine | Lacks carboxylic acid group | Limited enzyme inhibition |
CDMPCA stands out due to its dual functionality as both an enzyme inhibitor and a potential therapeutic agent against cancer and viral infections.
Case Studies
- Anticancer Efficacy : A study conducted on various human cancer cell lines demonstrated that treatment with CDMPCA resulted in significant growth inhibition compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, CDMPCA administration led to reduced levels of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent.
Q & A
Q. Q1. What are the most effective synthetic routes for 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid?
Answer: A common approach involves microwave-assisted synthesis (reducing reaction times and improving yields) or stepwise functionalization of pyridazine precursors. For example, 3,6-dichloropyridazine derivatives can undergo regioselective substitution at the 3-position using methyl groups, followed by carboxylation at the 4-position. Catalysts like palladium or copper are often employed for cross-coupling reactions . Key steps include:
- Microwave-assisted cyclization (e.g., 30 min at 150°C).
- Selective chlorination using POCl₃ or PCl₅ under anhydrous conditions.
- Carboxylic acid introduction via hydrolysis of nitrile or ester intermediates.
Q. Q2. How can structural characterization be optimized for this compound?
Answer: Combine spectroscopic and computational methods:
- NMR : Use - and -NMR to confirm methyl and chloro substituents. For example, the chloro group at C3 appears as a singlet in -NMR due to lack of neighboring protons .
- IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H broad peak (~2500–3000 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 5,6-dimethyl positions) .
Advanced Research Questions
Q. Q3. How to resolve contradictions in reaction yields reported for microwave vs. conventional heating?
Answer: Discrepancies often arise from uneven heat distribution in conventional methods. To validate:
Reproduce conditions : Ensure identical reagent ratios, solvent (e.g., DMF), and temperature profiles.
Monitor kinetics : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
Statistical analysis : Compare yields across 5+ trials; microwave methods typically show <5% variability vs. 10–15% in conventional heating .
Q. Q4. What strategies address poor solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based solubilizers.
- pH adjustment : Deprotonate the carboxylic acid (pH > pKa ~4.5) to enhance aqueous solubility .
- Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for in vivo studies .
Q. Q5. How to analyze structure-activity relationships (SAR) for antimicrobial activity?
Answer:
Modify substituents :
- Replace Cl with Br or CF₃ to assess halogen effects .
- Vary methyl groups (e.g., 5-Me vs. 6-Me) to probe steric influences.
Biological testing :
- Minimum inhibitory concentration (MIC) assays against Gram+/Gram- bacteria.
- Molecular docking to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) .
Q. Q6. What computational methods predict regioselectivity in electrophilic substitution?
Answer:
Q. Q7. How to troubleshoot impurities in final product synthesis?
Answer:
- HPLC-MS : Identify byproducts (e.g., over-chlorinated species or ester intermediates).
- Recrystallization : Use ethanol/water (7:3 v/v) to remove polar impurities.
- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for non-polar contaminants .
Methodological Guidance
Q. Q8. What are best practices for scaling up synthesis from mg to gram scale?
Answer:
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., chlorination) .
- Solvent recovery : Use toluene or DMF with distillation to reduce costs.
- Safety : Monitor pressure buildup in microwave reactors at >1g scale .
Q. Q9. How to validate purity for publication or patent applications?
Answer:
Q. Q10. What advanced techniques elucidate degradation pathways?
Answer:
- Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/alkaline conditions.
- LC-QTOF-MS : Identify degradation products (e.g., decarboxylation or dechlorination) .
- Kinetic modeling : Calculate half-lives under accelerated storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
